molecular formula C9H15NO3 B016498 Ethyl 2-acetyl-3-(dimethylamino)acrylate CAS No. 51145-57-4

Ethyl 2-acetyl-3-(dimethylamino)acrylate

Cat. No.: B016498
CAS No.: 51145-57-4
M. Wt: 185.22 g/mol
InChI Key: LQSOVGAUOHMPLK-SOFGYWHQSA-N
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Mechanism of Action

Target of Action

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a chemical compound used as an intermediate in organic synthesis The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to participate in esterification reactions and michael addition reactions . These reactions are fundamental in organic chemistry and biochemistry, playing a crucial role in the synthesis of many pharmaceuticals and biologically active compounds.

Result of Action

It is known to be used as a synthetic precursor for certain drugs , suggesting that it may have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from air and moisture to prevent decomposition

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-3-(dimethylamino)acrylate can be synthesized through the following steps:

Industrial Production Methods

The industrial production of this compound typically involves the same synthetic routes as described above, with optimization for large-scale production. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-acetyl-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

Ethyl 2-acetyl-3-(dimethylamino)acrylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Ethyl 2-acetyl-3-(dimethylamino)acrylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which allows it to participate in a wide range of chemical reactions and applications .

Properties

IUPAC Name

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSOVGAUOHMPLK-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51145-57-4
Record name Ethyl 2-[(dimethylamino)methylene]acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-acetyl-3-(dimethylamino)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-acetyl-3-(dimethylamino)acrylate
Customer
Q & A

Q1: What is the role of ethyl 2-acetyl-3-(dimethylamino)acrylate in the synthesis of pyrrolotriazine derivatives?

A1: this compound (2) is a crucial building block in the synthesis of the pyrrolotriazine derivatives described in the research []. It reacts with 2-amino-2-cyanoacetamide (1) in a cyclization reaction to yield ethyl 5-cyano-4-methylpyrrole-3-carboxylate (4) []. This pyrrole derivative (4) then serves as the core structure upon which further modifications are performed to generate the final pyrrolotriazine compounds [].

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